molecular formula C21H18IN3O6 B5303228 6-[(E)-2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

6-[(E)-2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B5303228
M. Wt: 535.3 g/mol
InChI Key: RLEMYTIVTBOOAX-BQYQJAHWSA-N
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Description

6-[(E)-2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structural features This compound contains a pyrimidine core substituted with various functional groups, including an iodo, methoxy, and nitro group, as well as a phenyl ring with a methylbenzyl ether substituent

Preparation Methods

The synthesis of 6-[(E)-2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione involves multiple steps, each requiring specific reaction conditions and reagents

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized using a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.

    Introduction of Functional Groups: The iodo group can be introduced via an iodination reaction using iodine and a suitable oxidizing agent. The methoxy group can be added through a methylation reaction using dimethyl sulfate or methyl iodide. The nitro group can be introduced via a nitration reaction using nitric acid and sulfuric acid.

    Attachment of Phenyl Ring: The phenyl ring with the methylbenzyl ether substituent can be attached using a Suzuki coupling reaction between a boronic acid derivative of the phenyl ring and the pyrimidine core.

Chemical Reactions Analysis

6-[(E)-2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylbenzyl ether groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The iodo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

6-[(E)-2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving pyrimidine derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[(E)-2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-[(E)-2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    Imidazole Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.

    Pyridazine Derivatives: Similar to pyrimidines, pyridazines are six-membered nitrogen heterocycles with diverse applications in medicinal chemistry.

    Benzimidazole Derivatives: These compounds contain a fused benzene and imidazole ring and are known for their pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-[(E)-2-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18IN3O6/c1-12-3-5-13(6-4-12)11-31-19-15(22)9-14(10-17(19)30-2)7-8-16-18(25(28)29)20(26)24-21(27)23-16/h3-10H,11H2,1-2H3,(H2,23,24,26,27)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEMYTIVTBOOAX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18IN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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